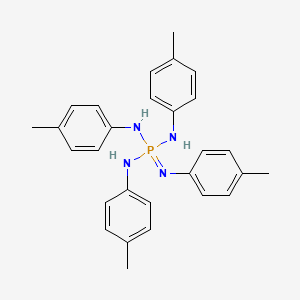
N,N',N'',N'''-Tetrakis(4-methylphenyl)phosphorimidic triamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide: is a chemical compound known for its unique structure and properties It is composed of four methylphenyl groups attached to a phosphorimidic triamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide typically involves the reaction of phosphorimidic triamide with 4-methylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product.
Major Products Formed
The major products formed from the reactions of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphorimidic triamides.
科学研究应用
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
- N,N’,N’‘,N’‘’-Tetrakis(4-methoxyphenyl)phosphorimidic triamide
- N,N’,N’‘,N’‘’-Tetrakis(4-chlorophenyl)phosphorimidic triamide
- N,N’,N’‘,N’‘’-Tetrakis(4-fluorophenyl)phosphorimidic triamide
Uniqueness
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide is unique due to the presence of methyl groups, which can influence its reactivity and interactions compared to other similar compounds with different substituents. The methyl groups can affect the compound’s steric and electronic properties, making it distinct in terms of its chemical behavior and applications.
属性
CAS 编号 |
112981-13-2 |
|---|---|
分子式 |
C28H31N4P |
分子量 |
454.5 g/mol |
IUPAC 名称 |
N-[bis(4-methylanilino)-(4-methylphenyl)imino-λ5-phosphanyl]-4-methylaniline |
InChI |
InChI=1S/C28H31N4P/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20,29-31H,1-4H3 |
InChI 键 |
KJOKBHNQCVMSIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NP(=NC2=CC=C(C=C2)C)(NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


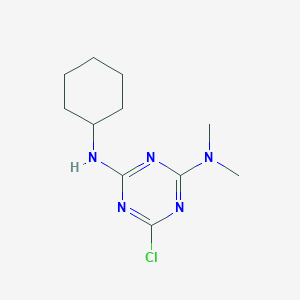
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
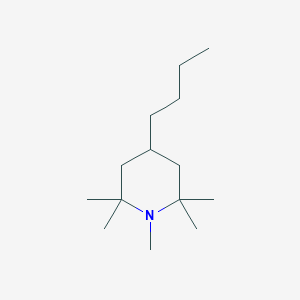
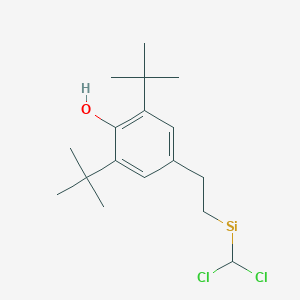
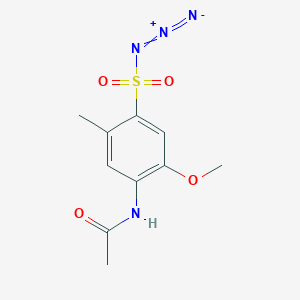
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
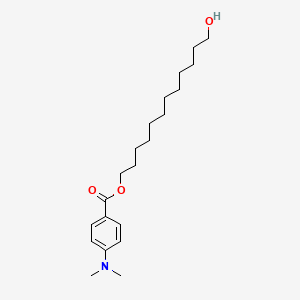
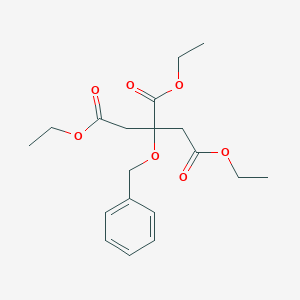
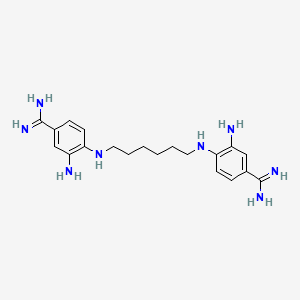
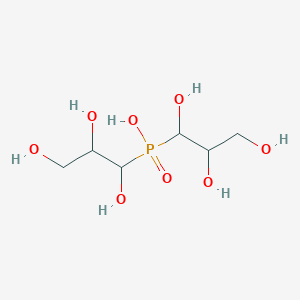
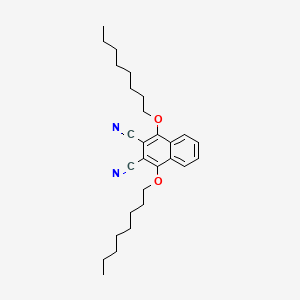
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
